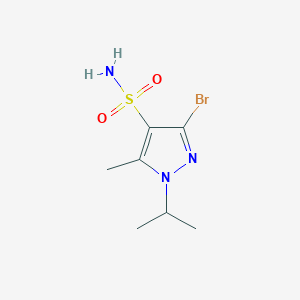
2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopentylthio group, a methoxy-substituted phenyl ring, and a pyrrolidinone moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multiple steps:
-
Formation of the Cyclopentylthio Group: : The initial step involves the introduction of the cyclopentylthio group onto an appropriate precursor. This can be achieved through nucleophilic substitution reactions where a cyclopentylthiol reacts with a halogenated intermediate.
-
Attachment of the Pyrrolidinone Moiety: : The next step involves the formation of the pyrrolidinone ring. This can be done through a cyclization reaction, where an amine precursor reacts with a carbonyl-containing compound under acidic or basic conditions.
-
Methoxy Group Introduction: : The methoxy group can be introduced via methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.
-
Final Coupling Reaction: : The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the pyrrolidinone carbonyl group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its structural features suggest potential interactions with proteins and enzymes, making it useful in the investigation of biological mechanisms.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrrolidinone moiety is particularly interesting, as similar structures are found in various pharmacologically active compounds. Research could focus on its potential as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its synthesis and functionalization could lead to the creation of novel polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentylthio group could facilitate binding to hydrophobic pockets, while the methoxy and pyrrolidinone groups might engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-N-(4-methoxyphenyl)acetamide: Lacks the pyrrolidinone moiety, potentially altering its biological activity and chemical reactivity.
N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Lacks the cyclopentylthio group, which might affect its hydrophobic interactions and overall stability.
2-(Cyclopentylthio)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with different substitution patterns on the aromatic ring, which could influence its reactivity and binding properties.
Uniqueness
The combination of the cyclopentylthio group, methoxy-substituted phenyl ring, and pyrrolidinone moiety in 2-(cyclopentylthio)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide makes it unique. This specific arrangement of functional groups can result in distinct chemical and biological properties, setting it apart from similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-23-16-9-8-13(11-15(16)20-10-4-7-18(20)22)19-17(21)12-24-14-5-2-3-6-14/h8-9,11,14H,2-7,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLJFDDUSFLCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2CCCC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5-bromopyrimidin-2-yl)oxy]-N-tert-butylpyrrolidine-1-carboxamide](/img/structure/B2683532.png)
![N-[(5-Methyl-1,3-oxazol-2-yl)methyl]prop-2-enamide](/img/structure/B2683533.png)
![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2683536.png)
![N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPROPANECARBOXAMIDE](/img/structure/B2683538.png)
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2683539.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2683540.png)

![1-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}cyclopropan-1-amine](/img/structure/B2683542.png)
![5-bromo-N-[(1-cyclopentylpiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2683543.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2683544.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2683545.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2683549.png)
